Cas no 1385696-59-2 (4-Benzyloxan-4-amine hydrochloride)
4-Benzyloxan-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Benzyloxan-4-amine hydrochloride
- 4-benzyloxan-4-amine;hydrochloride
- 4-Benzyltetrahydro-2H-pyran-4-amine hydrochloride
- Z2238934556
-
- MDL: MFCD22418747
- Inchi: 1S/C12H17NO.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H
- InChI Key: WSHJMVLXDYSMTA-UHFFFAOYSA-N
- SMILES: Cl.O1CCC(CC2C=CC=CC=2)(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 169
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: No data avaiable
4-Benzyloxan-4-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Benzyloxan-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B592680-10mg |
4-Benzyloxan-4-Amine Hydrochloride |
1385696-59-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B592680-50mg |
4-Benzyloxan-4-Amine Hydrochloride |
1385696-59-2 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B592680-100mg |
4-Benzyloxan-4-Amine Hydrochloride |
1385696-59-2 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-248362-0.05g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 0.05g |
$205.0 | 2024-06-19 | |
| Enamine | EN300-248362-0.1g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 0.1g |
$306.0 | 2024-06-19 | |
| Enamine | EN300-248362-0.25g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 0.25g |
$438.0 | 2024-06-19 | |
| Enamine | EN300-248362-0.5g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 0.5g |
$691.0 | 2024-06-19 | |
| Enamine | EN300-248362-1.0g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 1.0g |
$884.0 | 2024-06-19 | |
| Enamine | EN300-248362-2.5g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 2.5g |
$1735.0 | 2024-06-19 | |
| Enamine | EN300-248362-5.0g |
4-benzyloxan-4-amine hydrochloride |
1385696-59-2 | 95% | 5.0g |
$2566.0 | 2024-06-19 |
4-Benzyloxan-4-amine hydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Benzyloxan-4-amine hydrochloride
Comprehensive Overview of 4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2): Properties, Applications, and Research Insights
4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique benzyloxan scaffold, serves as a versatile intermediate in the development of bioactive molecules. Its molecular structure combines a benzyl group with an oxan-4-amine core, offering distinct reactivity and functionalization potential. Researchers frequently explore its applications in drug discovery, particularly in modulating central nervous system (CNS) targets, owing to its structural similarity to pharmacologically active amines.
The growing interest in 4-Benzyloxan-4-amine hydrochloride aligns with broader trends in small-molecule drug development and medicinal chemistry optimization. Recent studies highlight its role in synthesizing analogs for neuroprotective agents and GPCR (G-protein-coupled receptor) ligands, addressing unmet medical needs in neurodegenerative diseases. Its hydrochloride salt form enhances solubility, making it preferable for in vitro and in vivo assays. The compound’s CAS registry number (1385696-59-2) ensures precise identification in regulatory and commercial contexts, a critical factor for laboratories prioritizing reproducibility.
From a synthetic chemistry perspective, 4-Benzyloxan-4-amine hydrochloride exemplifies the strategic use of amine protection and heterocyclic functionalization. Its oxan ring provides conformational rigidity, while the benzyl moiety introduces lipophilicity—a balance increasingly sought after in CNS-penetrant compounds. This duality has spurred innovations in structure-activity relationship (SAR) studies, particularly in optimizing blood-brain barrier (BBB) permeability. Such advancements resonate with current industry demands for orally bioavailable therapeutics targeting neurological disorders.
Beyond pharmaceuticals, CAS 1385696-59-2 finds utility in material science, where its amine group participates in polymerization or surface modification reactions. Its thermal stability and compatibility with green chemistry protocols further broaden its appeal. As sustainability gains traction, researchers emphasize atom-efficient synthesis routes for this compound, reducing waste and energy consumption—a response to the global push for eco-friendly chemical production.
The analytical characterization of 4-Benzyloxan-4-amine hydrochloride employs techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring high purity for critical applications. Quality control protocols often reference its CAS number (1385696-59-2) to avoid confusion with structurally similar entities. This rigor aligns with Good Manufacturing Practice (GMP) standards, particularly for entities supplying high-throughput screening (HTS) libraries to academic and industrial partners.
Emerging discussions in cheminformatics and AI-driven drug design have further spotlighted 4-Benzyloxan-4-amine hydrochloride as a valuable molecular building block. Virtual screening platforms leverage its scaffold to predict novel bioisosteres, accelerating hit-to-lead transitions. Such applications address the persistent demand for cost-effective drug discovery pipelines, a recurring theme in biotech startup forums and investor briefings.
In summary, 4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2) represents a multifaceted tool for modern chemistry. Its integration into neuropharmacology, sustainable synthesis, and computational chemistry underscores its interdisciplinary relevance. As research continues to unravel its potential, this compound remains a focal point for innovations bridging chemical space exploration and therapeutic breakthroughs.
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